

Application Notes and Protocols: Use of Cyclobutanone in Photochemical [2+2] Cycloadditions

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Compound of Interest

Compound Name: Cyclobutanone

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Introduction

Photochemical [2+2] cycloadditions are powerful transformations in organic synthesis, enabling the construction of strained four-membered rings, which are valuable motifs in natural products and pharmaceuticals. While the reaction is broadly applied to alkenes and enones, the direct use of **cyclobutanone** as a partner in intermolecular photochemical [2+2] cycloadditions to form larger carbocyclic frameworks is notably challenging. This is primarily due to the high propensity of photoexcited **cyclobutanone** to undergo efficient Norrish Type I cleavage, leading to fragmentation products rather than cycloaddition.

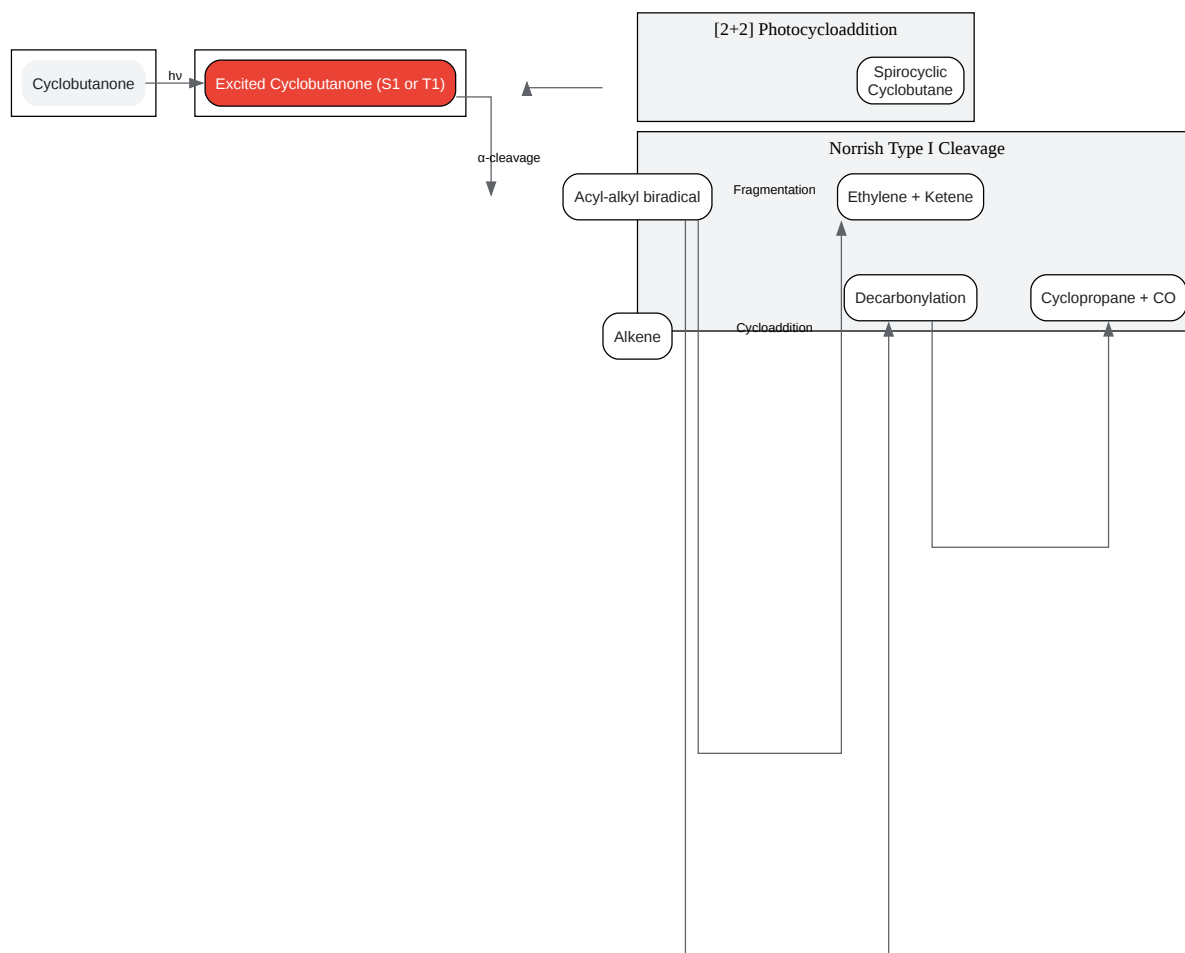
Upon photoexcitation, **cyclobutanone** can follow two major competing pathways: the desired [2+2] cycloaddition with an alkene to form a spirocyclic or fused ring system, or the undesired Norrish Type I cleavage. The α -cleavage of **cyclobutanone** is often the dominant pathway, leading to the formation of a biradical intermediate that subsequently fragments into ethylene and ketene, or cyclopropane and carbon monoxide.^{[1][2][3]} This competing fragmentation significantly limits the synthetic utility of simple **cyclobutanone** in intermolecular cycloadditions.

However, the intramolecular variant of this reaction, particularly with alkenyl-substituted cycloalkenones, has proven to be a synthetically viable strategy for the construction of bicyclic

systems containing a **cyclobutanone** ring. These reactions can proceed with high regio- and stereoselectivity.^{[4][5]} This document provides an overview of the photochemical behavior of **cyclobutanone** and detailed protocols for the more successful intramolecular [2+2] photocycloaddition of related systems.

Competing Photochemical Pathways of Cyclobutanone

The primary photochemical processes originating from the excited state of **cyclobutanone** are depicted below. The desired [2+2] cycloaddition pathway is often outcompeted by the Norrish Type I cleavage.



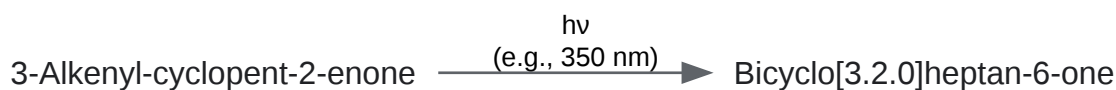
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Figure 1: Competing photochemical pathways of **cyclobutanone**.

Intramolecular [2+2] Photocycloaddition of Alkenyl Cycloalkenones

A successful strategy to achieve a productive [2+2] cycloaddition involving a four-membered ring ketone is to utilize an intramolecular reaction of a substrate where an alkene is tethered to a cycloalkenone. This approach overcomes the unfavorable intermolecular kinetics and pre-organizes the molecule for cyclization. A well-documented example is the intramolecular photocycloaddition of 3-alkenyl-cyclopent-2-enones to afford bicyclo[3.2.0]heptan-6-ones.

General Reaction Scheme



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Figure 2: Intramolecular [2+2] photocycloaddition of a 3-alkenyl-cyclopent-2-enone.

Experimental Protocol: Synthesis of Bicyclo[3.2.0]heptan-6-one Derivatives

This protocol is a general representation based on procedures for the intramolecular photocycloaddition of 3-alkenyl-cyclopent-2-enones.

Materials:

- 3-Alkenyl-cyclopent-2-enone substrate
- Anhydrous and degassed solvent (e.g., acetone, acetonitrile, or dichloromethane)
- Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 290 nm)
- Inert gas (Nitrogen or Argon)

Procedure:

- **Solution Preparation:** Prepare a dilute solution (typically 0.01-0.05 M) of the 3-alkenyl-cyclopent-2-enone substrate in the chosen solvent. The use of dilute solutions is crucial to minimize intermolecular side reactions, such as dimerization.
- **Degassing:** Degas the solution thoroughly for 15-30 minutes by bubbling a gentle stream of inert gas (nitrogen or argon) through it. This is essential to remove dissolved oxygen, which can quench the excited triplet state of the enone.
- **Irradiation:** Irradiate the solution in the photoreactor. The reaction vessel should be positioned to receive maximum light exposure. Maintain a constant temperature, often near room temperature, using a cooling system if necessary, as photoreactors can generate significant heat.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
- **Work-up:** Once the reaction is complete (or has reached optimal conversion), stop the irradiation. Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired bicyclo[3.2.0]heptan-6-one product.

Quantitative Data

The following table summarizes representative data for the intramolecular [2+2] photocycloaddition of various 3-alkenyl-cyclopent-2-enones.

Substrate (R group on alkene)	Solvent	Irradiation Time (h)	Yield (%)	Diastereom eric Ratio	Reference
H	Acetone	4	85	-	[4]
Methyl	Acetonitrile	6	78	3:1	[5]
Phenyl	Dichloromethane	8	92	>95:5	[4]

Paternò-Büchi Reaction: An Alternative Photochemical Pathway

While not a carbocycle-forming reaction, the Paternò-Büchi reaction is a well-known photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane.

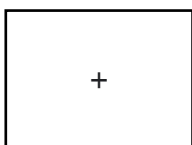
Cyclobutanone can undergo this reaction, although it often requires specific conditions and electron-rich alkenes to be efficient and to compete with Norrish cleavage.

General Reaction Scheme

Cyclobutanone

Alkene

Spirocyclic Oxetane



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Figure 3: Paternò-Büchi reaction of **cyclobutanone**.

Summary and Outlook

The direct application of **cyclobutanone** in intermolecular photochemical [2+2] cycloadditions to form carbocycles is severely limited by the competing and often dominant Norrish Type I cleavage pathway. For researchers and drug development professionals seeking to synthesize cyclobutane-containing polycyclic systems, the intramolecular photocycloaddition of alkenyl-substituted cycloalkenones represents a much more reliable and synthetically valuable strategy. This approach offers good to excellent yields and allows for a degree of stereocontrol, leading to the formation of bicyclo[3.2.0]heptane cores, which are versatile intermediates for further synthetic transformations. Understanding the inherent photochemical tendencies of **cyclobutanone** is key to designing successful synthetic strategies that favor the desired cycloaddition pathways. Future research in this area may focus on the development of catalytic systems or reaction conditions that can suppress the Norrish cleavage and promote the intermolecular [2+2] cycloaddition of simple **cyclobutanones**.

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